molecular formula C12H8F3NO B11723182 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine CAS No. 180606-04-6

2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine

Cat. No.: B11723182
CAS No.: 180606-04-6
M. Wt: 239.19 g/mol
InChI Key: JAOZXPNLQTVXAQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine: is an organic compound with the molecular formula C12H8F3NO. It is characterized by the presence of a hydroxyl group at the second position and a trifluoromethylphenyl group at the sixth position of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine often involves large-scale reactions using the above-mentioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound in drug discovery. Its unique structure allows it to interact with various biological targets .

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in industrial applications .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-6-(trifluoromethyl)pyridine
  • 2-Hydroxy-3-(trifluoromethyl)pyridine
  • 2-Hydroxy-4-(trifluoromethyl)pyridine

Uniqueness: 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .

Properties

CAS No.

180606-04-6

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(17)16-10/h1-7H,(H,16,17)

InChI Key

JAOZXPNLQTVXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=O)N2

Origin of Product

United States

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